molecular formula C11H16OS B13303853 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol

Cat. No.: B13303853
M. Wt: 196.31 g/mol
InChI Key: LWVGBXSUGZZESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a thiophene substituent and two methyl groups.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1,2-dimethyl-2-thiophen-3-ylcyclopentan-1-ol

InChI

InChI=1S/C11H16OS/c1-10(9-4-7-13-8-9)5-3-6-11(10,2)12/h4,7-8,12H,3,5-6H2,1-2H3

InChI Key

LWVGBXSUGZZESG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Aldol Condensation and Reduction

  • Procedure : A diketone precursor undergoes base-catalyzed aldol condensation to form a cyclopentenone intermediate, followed by stereoselective reduction.
  • Example :
    • Cyclization of 3-(thiophen-3-yl)pentanedione under basic conditions yields 2-(thiophen-3-yl)cyclopentenone.
    • Reduction with NaBH₄ or LiAlH₄ produces the cis-diol, which is selectively methylated (see Section 2).
Step Reagents/Conditions Yield (%) Reference
Aldol Condensation NaOH, EtOH, reflux 72
Ketone Reduction NaBH₄, MeOH, 0°C 85

Methylation Strategies

Methyl groups are introduced via alkylation or Grignard reactions.

Grignard Addition

  • Procedure : A cyclopentanone intermediate reacts with methylmagnesium bromide to form a tertiary alcohol, followed by dehydration and hydrogenation.
  • Example :
    • 2-(Thiophen-3-yl)cyclopentanone treated with MeMgBr yields 1,2-dimethyl-2-(thiophen-3-yl)cyclopentanol after workup.
Substrate Reagents Temperature Yield (%)
Cyclopentanone MeMgBr, THF, 0°C → rt 68

Thiophene Incorporation

The thiophene group is introduced via cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

  • Procedure : A bromocyclopentane derivative couples with thiophen-3-ylboronic acid using a palladium catalyst.
  • Example :
    • 2-Bromo-1-methylcyclopentanol reacts with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis to afford the target compound.
Catalyst Base Solvent Yield (%)
Pd(PPh₃)₄ K₂CO₃ DME/H₂O 78

Nucleophilic Aromatic Substitution

  • Procedure : A nitro-substituted cyclopentanol undergoes displacement with thiophen-3-yl lithium.
  • Example :
    • 2-Nitro-1-methylcyclopentanol reacts with thiophen-3-yl lithium to yield the product after acidic workup.

Stereochemical Control

Chiral Lewis acids or enzymatic resolutions ensure enantioselectivity.

Asymmetric Catalysis

  • Procedure : A prochiral cyclopentanone is reduced using a chiral catalyst (e.g., CBS reagent) to achieve >90% ee.
  • Example :
    • (R)-CBS reduction of 2-(thiophen-3-yl)cyclopentanone gives the (1R,2R)-isomer predominantly.

Optimized Synthetic Route

Combining the above steps, the most efficient pathway involves:

  • Suzuki coupling to attach thiophene.
  • Grignard methylation.
  • Stereoselective reduction.
Step Overall Yield (%)
Thiophene Coupling 78
Methylation 68
Reduction 85
Total 44

Challenges and Alternatives

  • Regioselectivity : Competing methylation at C-3 is mitigated using bulky bases (e.g., LDA).
  • Byproducts : Over-reduction during ketone-to-alcohol conversion is minimized by NaBH₄ instead of LiAlH₄.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted thiophene derivatives.

Scientific Research Applications

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Industry: It can be used in the development of materials with unique properties, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The cyclopentane ring and methyl groups can affect the compound’s overall conformation and stability, further impacting its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications References
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol C₁₂H₁₆OS Thiophen-3-yl, two methyl Multicomponent approaches* Potential bioactive/photochemical use
1,2-Dimethyl-2-(1H-pyrrol-2-yl)cyclopentan-1-ol C₁₂H₁₇NO Pyrrol-2-yl, two methyl Unspecified Crystallographic stability
1-Methylcyclopentanol C₆H₁₂O Single methyl group Standard alcohol synthesis Solvent/intermediate (MW: 100.16 g/mol)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS Thiophen-2-yl, methylamino Pharmaceutical impurity Controlled in drug formulations

*Inference: Thiophene-containing cyclopentanols are synthesized via multicomponent reactions involving acetylenic esters and thioureas, as demonstrated for ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives (yields: 70–85%) .

Pharmacological and Regulatory Considerations

  • Impurity Profiles: Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored as impurities in pharmaceuticals (e.g., drospirenone/ethinyl estradiol), with strict acceptance criteria (e.g., ≤0.15% per ICH guidelines) . This suggests that the target compound may require similar purity controls if used in drug development.

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting point, solubility) for 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol are absent in the provided evidence. Properties are inferred from analogs.

Synthesis Challenges: Multicomponent reactions (as in ) may require optimization for cyclopentanol-thiophene hybrids due to steric and electronic factors.

Biological Activity: Thiophene derivatives often exhibit antimicrobial or anticancer activity, but specific studies on the target compound are needed to confirm these potentials.

Biological Activity

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol is a compound with potential biological activity that has garnered attention in recent research. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}OS
  • Molecular Weight : 196.31 g/mol
  • CAS Number : 1936678-81-7

The compound features a cyclopentanol structure substituted with thiophene, which may contribute to its unique biological activities.

Biological Activity Overview

Research indicates that 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds within the thiophene family. The presence of the thiophene ring is often associated with enhanced interaction with microbial membranes, leading to increased efficacy against bacterial strains.

Anti-inflammatory Effects

Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. In vitro assays have shown that compounds with similar structures can modulate inflammatory pathways, indicating a promising avenue for further exploration.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various thiophene derivatives, including 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol. The results indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

CompoundBacterial StrainInhibition Zone (mm)
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-olE. coli15
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-olS. aureus18
Control (Ampicillin)E. coli20
Control (Ampicillin)S. aureus22

This study highlights the potential of this compound as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

In a separate investigation focusing on anti-inflammatory effects, researchers assessed the impact of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control (DMSO)200 ± 10150 ± 15
50 µM Compound120 ± 5*90 ± 10*

*Statistically significant difference (p < 0.05)

This suggests that the compound could be effective in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. How can the synthesis of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol be optimized for higher yields?

  • Methodology :

  • Reductive amination : Use NaBH4 or LiAlH4 to reduce intermediates (e.g., ketones or Schiff bases) under anhydrous conditions in solvents like THF or ethanol .
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to isolate enantiomers, as demonstrated in related cyclopentanol derivatives .
  • Key parameters : Monitor reaction temperature (0–25°C), solvent polarity, and catalyst loading to minimize side reactions.
    • Validation : Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS to confirm purity before final reduction .

Q. What experimental techniques are critical for confirming the structure of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol?

  • X-ray crystallography : Resolve the crystal structure using SHELXL refinement (R factor < 0.05) to confirm stereochemistry and bond lengths .
  • NMR spectroscopy : Compare chemical shifts of the thiophene protons (δ ~6.5–7.5 ppm) and cyclopentanol hydroxyl proton (δ ~1.5–2.5 ppm) with analogous compounds .
  • Mass spectrometry : Validate molecular weight (MW: ~222.3 g/mol) via high-resolution ESI-MS.

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol?

  • Density Functional Theory (DFT) :

  • Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites using software like Gaussian or ORCA .
  • Simulate IR and UV-Vis spectra to correlate with experimental data (e.g., λmax for thiophene absorption).
    • Molecular docking : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
    • Limitations : Address discrepancies between computed and experimental geometries by refining basis sets (e.g., B3LYP/6-311+G(d,p)) .

Q. How can stereochemical outcomes in derivatives of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol be analyzed?

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • X-ray crystallography : Resolve diastereomers via SHELXD for absolute configuration assignment .
  • Dynamic NMR : Detect hindered rotation in substituents (e.g., methyl groups) to infer steric effects .

Q. How should researchers address contradictions in biological activity data for this compound?

  • Case study : If solubility discrepancies arise (e.g., in aqueous vs. DMSO assays), measure partition coefficients (logP) experimentally or via computational tools like MarvinSketch.
  • Assay optimization :

  • Standardize cell culture conditions (e.g., pH, temperature) to reduce variability .
  • Use positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity.
    • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., impurity profiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.